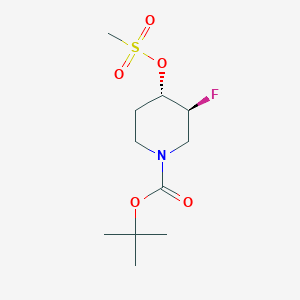
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide typically involves the reaction of 2-methylbenzothiazole with propargyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzothiazolium salts.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the benzothiazoline derivative.
科学的研究の応用
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1H-Benzimidazolium, 1,3-di-2-propyn-1-yl-, bromide (11): This compound has a similar structure but contains a benzimidazole ring instead of a benzothiazole ring.
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt: Another related compound with different substituents on the benzimidazole ring.
Uniqueness
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide is unique due to its specific substitution pattern and the presence of the propynyl group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
64225-37-2 |
|---|---|
分子式 |
C11H10BrNS |
分子量 |
268.17 g/mol |
IUPAC名 |
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C11H10NS.BrH/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h1,4-7H,8H2,2H3;1H/q+1;/p-1 |
InChIキー |
LDIQYTLLPVOKCA-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC#C.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

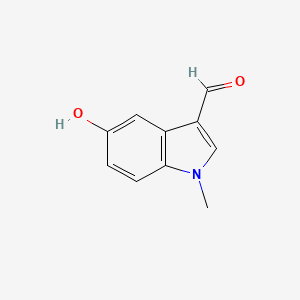
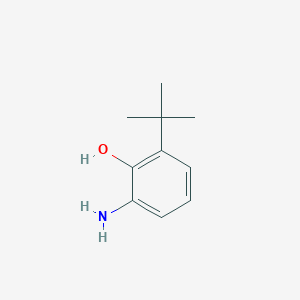
![7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8713209.png)
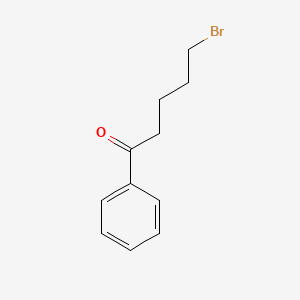
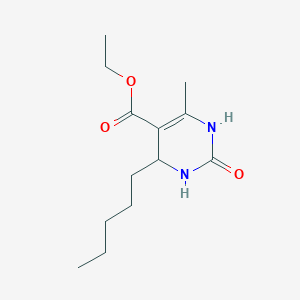
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
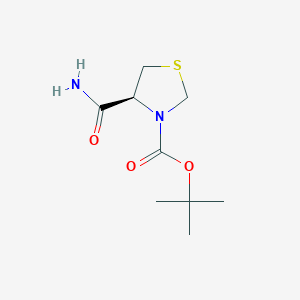
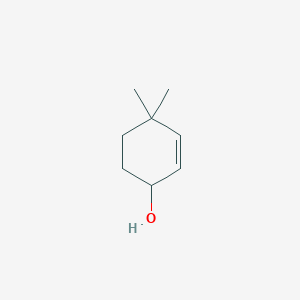

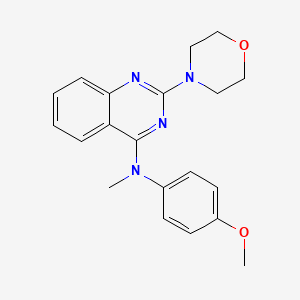
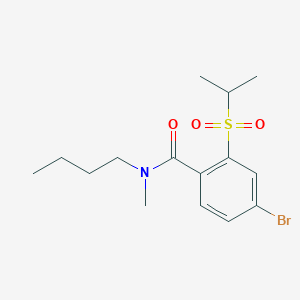
![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
